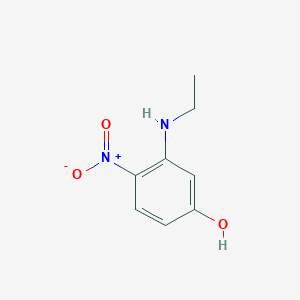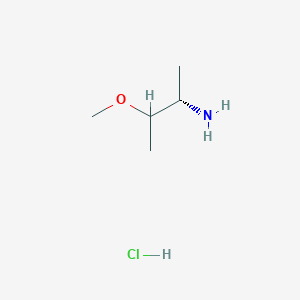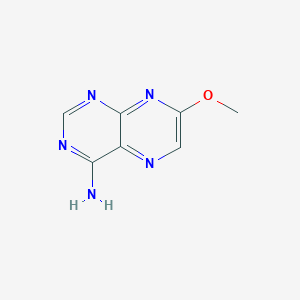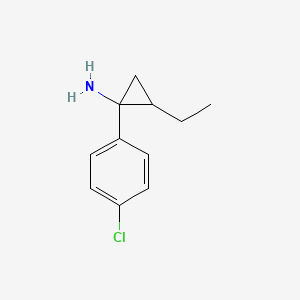
4-(Morpholin-4-yl)-4-oxobutane-1-sulfonyl chloride
概要
説明
The compound “4-(Morpholin-4-yl)-4-oxobutane-1-sulfonyl chloride” contains a morpholine ring, a sulfonyl chloride group, and a ketone group. Morpholine is a common solvent and building block in organic synthesis . Sulfonyl chlorides are reactive and often used in the synthesis of sulfonamides and sulfonic esters . The ketone group is a common functional group in organic chemistry and can undergo a variety of reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical bond lengths and angles for the functional groups present. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom . The sulfonyl chloride group would have a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom .Chemical Reactions Analysis
Sulfonyl chlorides are typically very reactive and can react with amines to form sulfonamides or with alcohols to form sulfonic esters . The ketone group can undergo a variety of reactions, including nucleophilic addition and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. As a sulfonyl chloride, it would likely be reactive and possibly corrosive . The presence of the morpholine ring could make the compound a liquid at room temperature .科学的研究の応用
Antimicrobial Properties
- 4-(Phenylsulfonyl) morpholine, a compound similar to 4-(Morpholin-4-yl)-4-oxobutane-1-sulfonyl chloride, has been studied for its antimicrobial properties. It showed modulating activity against strains of Staphylococcus aureus, Escherichia coli, and others, especially when combined with amikacin (Oliveira et al., 2015).
Chemical Synthesis and Reactions
- In chemical synthesis, the reaction of P-(morpholin-1-yl)propioamidoxime with aromatic sulfonyl chlorides has been investigated, leading to the formation of 2-amino-8-oxa-l,5-diazaspiro[4.5]dec-1-ene-5-ammonium arylsulfonates (Kayukova et al., 2020).
- Another study focused on the synthesis of 1,2,4-triazole derivatives containing the morpholine moiety, which displayed antimicrobial activities (Sahin et al., 2012).
Molecular Structure and Analysis
- X-ray crystallography and Hirshfeld topology analysis were used to confirm the structures of sulfonamide and sulfonate carboxylic acid derivatives, emphasizing the importance of these methods in understanding molecular interactions (Almarhoon et al., 2019).
Pharmaceutical Applications
- The precursor compound 3-fluoro-4-morpholinoaniline, related to 4-(Morpholin-4-yl)-4-oxobutane-1-sulfonyl chloride, is an intermediate of the antibiotic drug linezolid. Its derivatives exhibited promising antimicrobial activity in studies (Janakiramudu et al., 2017).
Sulfonamide Derivatives
- A study synthesized morpholine derived benzenesulphonamides and evaluated their antibacterial activity against various bacteria. The compounds showed moderate activity against certain bacterial strains (Ahmed et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-morpholin-4-yl-4-oxobutane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO4S/c9-15(12,13)7-1-2-8(11)10-3-5-14-6-4-10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWKEAYFLNKCEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride](/img/structure/B1458994.png)
![1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1458996.png)
![2-[2-Fluoro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1458997.png)



![3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1459002.png)

![{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride](/img/structure/B1459008.png)
